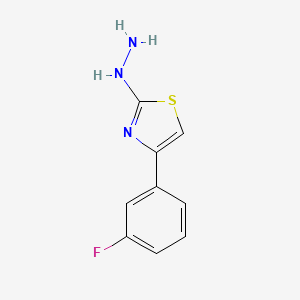

4-(3-Fluorophenyl)-2-hydrazinylthiazole

Description

Significance of Thiazole (B1198619) Core in Drug Discovery and Development

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its versatile biological activities. nih.govwisdomlib.org This structural motif is present in a multitude of natural products, such as vitamin B1 (thiamine), and has been successfully integrated into numerous synthetic drugs approved by the FDA. nih.govnih.gov The aromatic nature of the thiazole ring allows for various chemical modifications, enabling the fine-tuning of a molecule's physicochemical properties and biological functions. nih.gov

The significance of the thiazole core is underscored by its presence in drugs spanning a wide range of therapeutic categories. Thiazole derivatives have demonstrated antibacterial, antifungal, anti-inflammatory, anticancer, antidiabetic, and antiviral properties. wisdomlib.orgnih.gov For instance, Dasatinib, an anticancer agent, and Ritonavir, an anti-HIV medication, both feature a thiazole ring, highlighting the scaffold's importance in targeting critical biological pathways. nih.govglobalresearchonline.net The ability of the thiazole nucleus to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces makes it a highly attractive framework for the design of new therapeutic candidates. nih.govwisdomlib.org

Table 1: Examples of FDA-Approved Drugs Containing a Thiazole Moiety

| Drug Name | Therapeutic Class |

|---|---|

| Sulfathiazole | Antimicrobial |

| Dasatinib | Anticancer |

| Ritonavir | Antiviral (Anti-HIV) |

| Abafungin | Antifungal |

| Meloxicam | Anti-inflammatory (NSAID) |

| Pramipexole | Dopamine Agonist (Anti-Parkinson's) |

| Nizatidine | H2 Receptor Antagonist (Anti-ulcer) |

Overview of Hydrazinylthiazole Scaffolds in Bioactive Molecule Design

Building upon the versatile thiazole core, the introduction of a hydrazinyl moiety at the 2-position of the thiazole ring gives rise to the 2-hydrazinylthiazole (B183971) scaffold, a class of compounds that has garnered considerable attention for its broad spectrum of biological activities. researchgate.net This particular arrangement of atoms has been shown to be a key pharmacophore in molecules exhibiting anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. nih.govresearchgate.net

The hydrazinyl group, with its reactive nitrogen atoms, provides an additional site for chemical modification, allowing for the synthesis of diverse libraries of compounds. figshare.comtandfonline.com These modifications can significantly influence the molecule's interaction with biological targets. Research has shown that 2-hydrazinylthiazole derivatives can act as potent enzyme inhibitors and can modulate various signaling pathways within cells. nih.govresearchgate.net The facile synthesis and the potential for structural optimization make 2-hydrazinylthiazole derivatives a highly promising scaffold for the development of novel therapeutic agents. researchgate.netresearchgate.net

Rationale for Investigating Fluorophenyl-Substituted Thiazole Systems

Attaching a fluorophenyl group to the thiazole scaffold, as in the case of 4-(3-Fluorophenyl)-2-hydrazinylthiazole, is a rational design approach aimed at leveraging the unique properties of fluorine. nih.gov Fluorine's high electronegativity can alter the electronic distribution within the molecule, potentially influencing its binding affinity to target proteins and its metabolic stability. tandfonline.combohrium.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can block metabolically labile sites and increase the drug's half-life. nih.gov

Furthermore, the introduction of fluorine can enhance a compound's lipophilicity, which may improve its ability to cross cell membranes and increase its bioavailability. nih.govresearchgate.net The selective placement of a fluorine atom on the phenyl ring can also influence the molecule's conformation, which can be critical for optimal interaction with a biological target. bohrium.com Therefore, the investigation of fluorophenyl-substituted thiazole systems like 4-(3-Fluorophenyl)-2-hydrazinylthiazole is driven by the potential to create more potent, selective, and metabolically robust drug candidates. sci-hub.boxmdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C9H8FN3S |

|---|---|

Molecular Weight |

209.25 g/mol |

IUPAC Name |

[4-(3-fluorophenyl)-1,3-thiazol-2-yl]hydrazine |

InChI |

InChI=1S/C9H8FN3S/c10-7-3-1-2-6(4-7)8-5-14-9(12-8)13-11/h1-5H,11H2,(H,12,13) |

InChI Key |

MCWDPOKGTOUOFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CSC(=N2)NN |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Fluorophenyl 2 Hydrazinylthiazole and Its Chemical Analogs

Foundational Synthetic Routes to 2-Hydrazinylthiazoles

The formation of the 2-hydrazinylthiazole (B183971) scaffold is most commonly achieved through adaptations of the Hantzsch thiazole (B1198619) synthesis, a robust and versatile method for creating thiazole rings.

Classical Hantzsch Thiazole Synthesis Adaptations

First described by Arthur Hantzsch in 1887, the classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. To generate 2-hydrazinylthiazoles, this reaction is adapted by using thiosemicarbazide (B42300) or its derivatives in place of a simple thioamide. The thiosemicarbazide molecule provides the necessary N-C-S fragment and also incorporates the desired hydrazine (B178648) moiety directly into the 2-position of the resulting thiazole ring. The reaction proceeds via nucleophilic attack of the sulfur atom of the thiosemicarbazide on the α-carbon of the haloketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.

Cyclization Reactions Involving Thiosemicarbazones and α-Halocarbonyl Compounds

A widely employed and efficient two-step variation of this approach begins with the pre-formation of a thiosemicarbazone. In the first step, an aldehyde or ketone is condensed with thiosemicarbazide, typically in an alcoholic solvent with an acid catalyst, to yield an N-substituted thiosemicarbazone. acs.org This intermediate is then reacted with an α-halocarbonyl compound in the second step.

The reaction mechanism involves the sulfur atom of the thiosemicarbazone acting as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound. This is followed by a cyclization step where the hydrazinic nitrogen attacks the carbonyl carbon, and a subsequent dehydration event yields the stable 2-(2-arylidenehydrazinyl)-4-arylthiazole. nih.govnih.gov This method is advantageous as it allows for diversification at two points: the choice of the initial carbonyl compound to form the thiosemicarbazone and the choice of the α-halocarbonyl for the cyclization.

Synthesis of the 4-(3-Fluorophenyl)-2-hydrazinylthiazole Core Structure

The specific synthesis of 4-(3-fluorophenyl)-2-hydrazinylthiazole is a direct application of the Hantzsch synthesis methodology. The key starting materials for this synthesis are thiosemicarbazide and the α-haloketone, 2-bromo-1-(3-fluorophenyl)ethan-1-one (B1271906) (also known as 3-fluorophenacyl bromide). rsc.org

The reaction involves the condensation of thiosemicarbazide with 2-bromo-1-(3-fluorophenyl)ethan-1-one. Typically, the reactants are heated in a suitable solvent, such as ethanol (B145695). nih.gov The reaction proceeds via the formation of an intermediate which then undergoes intramolecular cyclization and dehydration to afford the target compound, 4-(3-fluorophenyl)-2-hydrazinylthiazole. This method directly places the 3-fluorophenyl group at the 4-position of the thiazole ring and the hydrazine group at the 2-position.

Reaction Scheme:

Thiosemicarbazide + 2-Bromo-1-(3-fluorophenyl)ethan-1-one → 4-(3-Fluorophenyl)-2-hydrazinylthiazole + HBr + H₂O

This foundational reaction provides the core scaffold, which can be further modified to produce a wide array of chemical analogs.

Diversification Strategies for Derivatization at Hydrazine and Thiazole Moieties

Once the 4-(3-fluorophenyl)-2-hydrazinylthiazole core is synthesized, its structure can be readily diversified. Key strategies focus on functionalizing the exocyclic hydrazine group and altering the substitution pattern on the phenyl ring at the C4 position of the thiazole.

Arylidenehydrazinyl Functionalization

Below is a table showing examples of derivatives synthesized from a similar 4-(4-cyanophenyl)-2-hydrazinylthiazole core, illustrating the variety of aldehydes that can be used. nih.gov

| Aldehyde Reactant | Resulting Substituent on Hydrazine Moiety | Reference |

| 2-Hydroxy-3-methylbenzaldehyde | 2-(2-(2-Hydroxy-3-methylbenzylidene)hydrazinyl)- | nih.gov |

| 2,6-Dichlorobenzaldehyde | 2-(2-(2,6-Dichlorobenzylidene)hydrazinyl)- | nih.gov |

| Pentafluorobenzaldehyde | 2-(2-((Pentafluorophenyl)methylene)hydrazinyl)- | nih.gov |

| 3-Bromothiophene-2-carboxaldehyde | 2-(2-((3-Bromothiophen-2-yl)methylene)hydrazinyl)- | nih.gov |

| 2,5-Dimethylbenzaldehyde | 2-(2-(2,5-Dimethylbenzylidene)hydrazinyl)- | nih.gov |

Introduction of Diverse Substituents on the Phenyl Ring

Structural diversity can also be achieved by modifying the phenyl ring at the 4-position of the thiazole. This is accomplished not by modifying the final product, but by starting the Hantzsch synthesis with different α-bromoacetophenones. By choosing acetophenones with various substituents at different positions on the phenyl ring, a library of 4-aryl-2-hydrazinylthiazole analogs can be generated. This approach allows for a thorough investigation of how substituents on the 4-phenyl ring influence the compound's properties.

The following table provides examples of different substituted α-bromoacetophenones that can be used in the Hantzsch synthesis to create diverse 4-aryl-2-hydrazinylthiazoles.

| α-Bromoacetophenone Precursor | Resulting 4-Aryl Group on Thiazole Ring | Reference |

| 2-Bromo-1-(4-fluorophenyl)ethanone | 4-(4-Fluorophenyl)- | acs.orgnih.gov |

| α-Bromo-4-cyanoacetophenone | 4-(4-Cyanophenyl)- | nih.gov |

| 2-Bromo-1-(4-chlorophenyl)ethanone | 4-(4-Chlorophenyl)- | semanticscholar.org |

| 2-Bromo-1-(4-methylphenyl)ethanone | 4-(4-Methylphenyl)- | figshare.com |

| 2-Bromo-1-(3-bromophenyl)ethanone | 4-(3-Bromophenyl)- | rsc.org |

This synthetic flexibility is crucial for developing a comprehensive understanding of the molecule and its potential applications.

Optimization of Reaction Parameters and Yields in Synthetic Protocols

The synthesis of 4-aryl-2-hydrazinylthiazole derivatives, including 4-(3-fluorophenyl)-2-hydrazinylthiazole, is commonly achieved through the Hantzsch thiazole synthesis. This method typically involves the condensation of an appropriate α-haloketone with a thiosemicarbazone derivative. For the synthesis of related compounds like 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, the protocol involves refluxing an equimolar mixture of the respective thiosemicarbazone and an α-bromoacetophenone in ethanol for a period of 4 to 5 hours. nih.govacs.org This approach generally results in moderate to good yields, often ranging from 61% to 80%. nih.govacs.org

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and reaction time. Acetic acid, for example, has been proven to be a superior solvent in some multicomponent reactions for synthesizing related heterocyclic systems. researchgate.net

Temperature is another critical factor influencing the reaction outcome. Studies on analogous syntheses have shown a significant increase in product yield when the reaction is carried out under reflux conditions compared to room temperature. researchgate.net For instance, a reaction that yielded only 12% of the product at room temperature saw the yield increase to 45% under reflux conditions over the same time period. researchgate.net The stoichiometry of the starting materials can also have a substantial impact on the reaction's efficiency. researchgate.net

The following table illustrates how reaction parameters are typically optimized in the synthesis of related heterocyclic compounds.

| Parameter | Condition A | Condition B | Effect on Yield/Time | Reference |

|---|---|---|---|---|

| Temperature | Room Temperature | Reflux | Yield significantly increases at higher temperatures (e.g., from 12% to 45%). researchgate.net | researchgate.net |

| Solvent | Ethanol | Acetic Acid | Solvent choice is critical and can be the difference between a low and a high-yield reaction. researchgate.net | researchgate.net |

| Reaction Time | 3 hours | 5 hours | Extending reflux times can be necessary to ensure the reaction goes to completion. nih.gov | nih.gov |

Analytical Characterization Techniques for Structural Elucidation

The structural confirmation of 4-(3-Fluorophenyl)-2-hydrazinylthiazole and its analogs relies on a combination of spectroscopic methods, including Fourier-transform infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry (MS). nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule. For hydrazinylthiazole derivatives, key absorption bands confirm the structure. The N-H stretching of the hydrazinyl group typically appears in the region of 3138–3356 cm⁻¹. nih.govrsc.org The stretching vibration of the azomethine C=N bond is observed around 1566-1610 cm⁻¹, while the C=N bond within the thiazole ring shows a characteristic absorption near 1490 cm⁻¹. nih.govrsc.orgresearchgate.net

| Functional Group | Characteristic Absorption Band (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (Hydrazinyl) | 3138 - 3356 | nih.govrsc.org |

| C-H Stretch (Aromatic) | 2922 - 3073 | nih.govnih.gov |

| C=N Stretch (Azomethine) | 1566 - 1610 | nih.govrsc.orgresearchgate.net |

| C=N Stretch (Thiazole Ring) | ~1490 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the molecular structure. ¹H, ¹³C, and ¹⁹F NMR are particularly important for fluorinated compounds. nih.govacs.org

¹H NMR: In the proton NMR spectra of related compounds, the N-H proton of the hydrazinyl group typically appears as a downfield singlet in the range of δ 11.26–12.50 ppm. nih.govacs.org The proton of the thiazole ring at position 5 is observed as a singlet between δ 6.22–7.50 ppm. nih.govacs.org Protons of the aromatic rings appear in their expected regions. nih.gov

¹³C NMR: The carbon signals of the thiazole ring are characteristically found at δ 168.3–170.6 (C2), δ 148.8–160.9 (C4), and δ 101.8–104.5 (C5). nih.govacs.org A key signal for the fluorophenyl group is the ipso-carbon bonded to fluorine, which appears as a doublet at δ 162.0–164.7 ppm due to carbon-fluorine coupling, with a large coupling constant (¹JCF) in the range of 244.3–249.4 Hz. nih.govacs.org

¹⁹F NMR: The proton-decoupled ¹⁹F NMR spectrum is used to confirm the presence of the fluorine atom, which would show a characteristic peak. nih.govacs.org

| Nucleus | Structural Unit | Characteristic Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| ¹H | N-H (Hydrazinyl) | 11.26 - 12.50 | nih.govacs.org |

| ¹H | C5-H (Thiazole) | 6.22 - 7.50 | nih.govacs.org |

| ¹³C | C2 (Thiazole) | 168.3 - 170.6 | nih.govacs.org |

| ¹³C | C4 (Thiazole) | 148.8 - 160.9 | nih.govacs.org |

| ¹³C | C5 (Thiazole) | 101.8 - 104.5 | nih.govacs.org |

| ¹³C | ipso-Carbon (C-F) | 162.0 - 164.7 (doublet) | nih.govacs.org |

Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and confirm the elemental composition of the synthesized compound. nih.govnih.gov The mass spectrum will show a molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target molecule, thereby verifying its identity. rsc.org

Structure Activity Relationship Sar Elucidation for 4 3 Fluorophenyl 2 Hydrazinylthiazole Derivatives

Positional and Electronic Effects of Fluorine on the Phenyl Ring

The position of the fluorine atom on the phenyl ring of 4-phenyl-2-hydrazinylthiazole derivatives is a critical determinant of biological activity. Fluorine's high electronegativity, small atomic size, and strong carbon-fluorine bond allow it to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions, without adding significant steric bulk. nih.govacs.orgmdpi.com

Research on related heterocyclic structures has demonstrated that the placement of a fluoro group at the ortho-, meta-, or para-position can lead to vastly different pharmacological outcomes. For instance, in studies on benzothiazole (B30560) derivatives, placing a fluorine atom at the 2- or 4-position of a benzene (B151609) ring was found to enhance potency for certain targets, whereas a substitution at the 3-position (meta) resulted in a loss of activity. mdpi.comresearchgate.net This suggests that the 3-fluoro substitution in the core compound of interest may not be optimal for all biological targets and that shifting it to the ortho- or para-position could be a key strategy for activity enhancement.

In studies of acetylene-containing 2-(2-hydrazinyl)thiazole derivatives with antimycobacterial activity, the effect of a 4-fluoro substitution was context-dependent. In one series of compounds, the addition of a 4-fluoro group led to a decrease in inhibition compared to the unsubstituted analog. nih.gov Conversely, in a different series with other structural modifications, the 4-fluoro substituted compound demonstrated notable inhibitory activity. nih.gov This highlights that the electronic effect of the fluorine atom interacts with the rest of the molecule's structure to produce the final biological effect.

The electronic properties of fluorine are key to these effects. The potent electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and influence how the molecule interacts with protein targets. nih.govacs.org The specific position dictates the interplay of inductive and resonance effects, thereby modifying the electron density distribution across the aromatic ring and influencing binding affinity and selectivity for specific enzymes or receptors. frontiersin.org

Influence of Substituents on the Hydrazinyl Moiety on Biological Potency

The hydrazinyl group at the 2-position of the thiazole (B1198619) ring serves as a versatile linker and a point for significant structural diversification, commonly through the formation of hydrazones (e.g., arylidenehydrazinyl derivatives). The nature and position of substituents on the aromatic ring attached to the hydrazinyl moiety have a profound impact on biological potency.

Structure-activity relationship studies on a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles against α-amylase and glycation revealed clear trends. nih.govacs.org Potent activity was often associated with the presence of strong electron-withdrawing groups on the arylidene ring. For example, compounds bearing a trifluoromethyl (CF₃) group showed excellent inhibitory potential. nih.govacs.org Interestingly, the position of this group (ortho, meta, or para) did not lead to drastic differences in potency, with all three isomers showing comparable and high activity. nih.govacs.org Similarly, halogen substituents like bromine, particularly at the meta-position, also conferred strong antiglycation potential. nih.govacs.org In contrast, electron-donating groups can have a different effect. For instance, a 4-methoxy substituted derivative showed significant antiproliferative activity against HeLa cell lines. nih.gov

The following table summarizes the antiglycation and α-amylase inhibition data for selected 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivatives, illustrating the influence of substituents on the arylidene ring.

| Compound ID | Arylidene Ring Substituent | Biological Target | IC₅₀ | Reference |

| 3k | 2-Trifluoromethyl | Antiglycation | 0.396 ± 0.002 mg/mL | nih.govacs.org |

| 3i | 3-Trifluoromethyl | Antiglycation | 0.393 ± 0.002 mg/mL | nih.govacs.org |

| 3d | 4-Trifluoromethyl | Antiglycation | 0.394 ± 0.003 mg/mL | nih.govacs.org |

| 3f | 3-Bromo | Antiglycation | 0.399 ± 0.002 mg/mL | nih.govacs.org |

| Standard | Aminoguanidine | Antiglycation | 0.403 ± 0.001 mg/mL | nih.govacs.org |

| 3h | 5-Chloro-2-hydroxy | α-Amylase | 5.14 ± 0.03 µM | nih.govacs.org |

| 3n | Thiophen-2-yl | α-Amylase | 5.77 ± 0.05 µM | nih.govacs.org |

| Standard | Acarbose | α-Amylase | 5.55 ± 0.06 µM | nih.govacs.org |

Impact of Additional Heterocyclic Ring Fusion on Pharmacological Activity

Fusing an additional heterocyclic ring to the 4-(3-fluorophenyl)-2-hydrazinylthiazole scaffold is a common strategy to create more rigid structures with potentially enhanced binding affinities and novel pharmacological profiles. The nature of the fused ring system significantly influences the type and potency of the biological activity.

For example, clubbing a thiazole ring with other five-membered heterocycles like pyrazole (B372694) or triazole has been explored for developing antimicrobial agents. nih.gov In one study, 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazole derivatives showed significant antibacterial and antifungal potential, with MIC values ranging from 0.5 to 8 µg/mL against various strains. nih.gov The activity in these hybrid compounds is dictated by the substituents on both the thiazole and the fused pyrazoline ring.

Fusing a benzene ring to the thiazole core results in a benzothiazole scaffold. Studies on benzo[d]thiazole-hydrazone derivatives have shown that substituents on the phenyl ring of the hydrazone moiety are crucial for antimicrobial activity. nih.gov Specifically, derivatives containing thiophene (B33073) and indole (B1671886) moieties attached to the hydrazone exhibited potent antibacterial and antifungal effects. nih.gov This demonstrates that the combination of a fused thiazole ring system with other aromatic or heterocyclic groups on the hydrazinyl side chain can lead to highly active compounds.

General Principles Governing Activity Enhancement or Diminution

Based on the detailed analysis of various derivatives, several general principles governing the structure-activity relationship of 4-(3-Fluorophenyl)-2-hydrazinylthiazole can be established:

Fluorine Position is Key : The location of the fluorine atom on the C4-phenyl ring is critical. While the 3-fluoro (meta) substitution is the core of the parent compound, evidence from related structures suggests that the ortho- and para-positions may offer superior activity for certain biological targets, whereas the meta-position could be detrimental in some cases. mdpi.comresearchgate.net

Electron-Withdrawing Groups are Generally Favorable : The presence of strong electron-withdrawing groups (e.g., -CF₃, halogens) on an aromatic ring attached to the hydrazinyl moiety often enhances biological potency, particularly for enzyme inhibition and antimycobacterial activity. nih.govacs.orgnih.gov

Substituent Effects are Target-Specific : The ideal substituent for one biological target may not be optimal for another. While electron-withdrawing groups are beneficial for some activities, electron-donating groups or specific hydrogen-bonding moieties (like -OH) can be crucial for others, such as α-amylase inhibition or antiproliferative effects. nih.govacs.orgnih.gov

Heterocyclic Fusion Modulates Activity : The fusion of additional heterocyclic rings to the thiazole core can enhance activity by creating a more constrained and complex pharmacophore. The specific type of fused ring (e.g., pyrazole, benzothiazole) and its substituents determine the resulting pharmacological profile, often leading to potent antimicrobial or anticancer agents. nih.govnih.gov

Computational Chemistry and Molecular Modeling in the Research of 4 3 Fluorophenyl 2 Hydrazinylthiazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(3-Fluorophenyl)-2-hydrazinylthiazole, docking simulations are crucial for understanding how it interacts with biological targets such as enzymes or receptors.

Molecular docking simulations are instrumental in predicting how 4-(3-Fluorophenyl)-2-hydrazinylthiazole and its analogs bind within the active site of a target protein. These simulations calculate the binding energy, which provides an estimate of the binding affinity between the ligand and the receptor. For instance, in studies on related hydrazinylthiazole derivatives targeting enzymes like α-amylase, docking studies have successfully predicted the binding interactions and energies. nih.govacs.org The binding energy is a key parameter used to rank potential drug candidates; a lower binding energy typically indicates a more stable and potent ligand-receptor complex.

Researchers utilize various docking software suites to perform these calculations, which consider factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. The predictions help in understanding the specific orientation of the 3-fluorophenyl group and the hydrazinylthiazole core within the binding pocket, which is critical for its biological activity. acs.org

Table 1: Representative Molecular Docking Data for Thiazole (B1198619) Derivatives Against a Target Receptor

| Compound Derivative | Binding Energy (kcal/mol) | Predicted Interacting Residues | Interaction Type |

| 4-(4-Fluorophenyl) Derivative | -8.5 | ASP300, GLU233, HIS201 | Hydrogen Bond, Pi-Alkyl |

| 4-(3-Bromophenyl) Derivative | -8.2 | ASP300, HIS201, TYR62 | Hydrogen Bond, Halogen Bond |

| 4-(3-Trifluoromethylphenyl) Derivative | -9.1 | ASP300, GLU233, ALA198 | Hydrogen Bond, Hydrophobic |

| 4-(3-Fluorophenyl) Derivative (Hypothetical) | -8.7 | ASP300, GLU233, HIS201 | Hydrogen Bond, Pi-Pi |

Note: This table includes representative data from studies on similar compounds to illustrate the typical outputs of molecular docking analyses. nih.govacs.org

A significant outcome of molecular docking is the identification of specific amino acid residues that are crucial for the binding of 4-(3-Fluorophenyl)-2-hydrazinylthiazole to its target. These interactions often include hydrogen bonds formed by the hydrazinyl group, pi-pi stacking involving the phenyl ring, and hydrophobic interactions. acs.org For example, studies on similar thiazole derivatives have shown that residues like aspartic acid (ASP), glutamic acid (GLU), and histidine (HIS) are often involved in forming key hydrogen bonds that anchor the ligand in the active site. nih.gov

By understanding these key interactions, medicinal chemists can design new derivatives of 4-(3-Fluorophenyl)-2-hydrazinylthiazole with modified functional groups to enhance binding affinity and selectivity for the target protein. This structure-based drug design approach is a powerful strategy for optimizing lead compounds.

Pharmacophore Modeling for Ligand-Based Drug Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. For the 4-(3-Fluorophenyl)-2-hydrazinylthiazole series, a pharmacophore model would typically consist of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.gov

This model can be generated based on the structure of a known active ligand or a set of active compounds. Once developed, the pharmacophore model serves as a 3D query to screen large virtual libraries of compounds to identify new molecules that possess the required features and are therefore likely to be active. This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Molecular Dynamics Simulations for Conformational Stability and Binding Pathway Analysis

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-receptor complex over time. While molecular docking provides a static picture of the binding pose, MD simulations can reveal the stability of this pose and the conformational changes that occur in both the ligand and the protein upon binding. strath.ac.uk

For 4-(3-Fluorophenyl)-2-hydrazinylthiazole, MD simulations can be used to validate the docking results by assessing the stability of the predicted binding mode. nih.gov These simulations can also elucidate the pathway of binding and unbinding, providing a more complete understanding of the interaction dynamics. The results from MD simulations, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), offer insights into the flexibility and stability of the complex. strath.ac.uk

Virtual Screening Methodologies for Hit Identification and Lead Optimization

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For the 4-(3-Fluorophenyl)-2-hydrazinylthiazole scaffold, virtual screening can be employed to explore a vast chemical space and identify novel derivatives with potentially improved activity. nih.gov

This process can be either structure-based, using molecular docking against the target protein, or ligand-based, using a pharmacophore model derived from known active compounds. The top-ranking "hits" from the virtual screen are then selected for experimental testing, significantly reducing the time and cost associated with traditional high-throughput screening.

In Silico ADME Prediction Methodologies for Drug-Likeness Assessment

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, used to assess the "drug-likeness" of a compound. nih.govnih.gov Various computational models are used to predict the physicochemical and pharmacokinetic properties of 4-(3-Fluorophenyl)-2-hydrazinylthiazole and its derivatives. These predictions help in identifying potential liabilities early in the discovery process. researchgate.net

Key parameters evaluated include solubility, permeability, metabolic stability, and potential for toxicity. For example, compliance with frameworks like Lipinski's Rule of Five is often assessed to predict oral bioavailability. nih.gov These in silico predictions guide the optimization of the lead compound to ensure it possesses favorable ADME properties, increasing its chances of success in clinical development.

Table 2: Representative In Silico ADME Predictions for Thiazole Derivatives

| Property | Predicted Value for a Representative Derivative | Acceptable Range |

| Molecular Weight | < 500 g/mol | < 500 |

| LogP (Lipophilicity) | 2.5 - 4.0 | < 5 |

| Hydrogen Bond Donors | 2 | < 5 |

| Hydrogen Bond Acceptors | 4 | < 10 |

| Human Intestinal Absorption | > 80% | High (>70%) |

| Blood-Brain Barrier Penetration | Low | Low to Medium |

Note: This table presents typical ADME parameters and representative predicted values for drug-like thiazole compounds based on computational models. nih.govresearchgate.net

Future Perspectives and Emerging Research Avenues

Development of Novel 4-(3-Fluorophenyl)-2-hydrazinylthiazole Derivative Libraries

The synthesis of novel derivatives is a cornerstone of advancing the therapeutic applications of the 4-(3-fluorophenyl)-2-hydrazinylthiazole core. The facile and efficient synthesis of 2-arylidenehydrazinyl-4-arylthiazole analogs allows for the creation of extensive compound libraries. nih.gov A primary synthetic route is the Hantzsch method, which typically involves the condensation of respective thiosemicarbazones with α-haloketones, such as 2-bromo-acetophenones, in a solvent like ethanol (B145695) under reflux. nih.govacs.org This methodology has been successfully employed to produce a variety of derivatives in moderate to good yields, ranging from 61% to 88%. nih.govacs.orgresearchgate.net

Future development will focus on expanding the structural diversity of these libraries by introducing a wide array of substituents onto the aryl rings and the hydrazone moiety. This includes incorporating different halogen atoms, alkyl groups, alkoxy groups, and various heterocyclic rings to modulate the electronic and steric properties of the molecules. nih.govresearchgate.net The goal is to systematically explore the structure-activity relationships (SAR) to identify derivatives with enhanced potency and selectivity for specific biological targets. nih.gov The creation of these diverse libraries is the first step toward discovering new lead compounds for a range of diseases.

Table 1: Examples of Synthesized 2-Hydrazinylthiazole (B183971) Derivative Series

| Base Scaffold | Synthetic Method | Modifications | Yield Range | Reference |

| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | Hantzsch Method | Varied aryl aldehydes for the arylidene moiety | 61-80% | nih.govacs.org |

| 2-(2-Hydrazinyl)thiazoles with diarylsulfide moiety | Multistep synthesis | Introduction of chloro and fluoro substituents | Not Specified | figshare.com |

| Thiazole (B1198619) hydrazines from thiosemicarbazones | Reflux condensation | Use of salicylaldehyde (B1680747) and 5-chlorosalicylaldehyde | Not Specified | nanobioletters.com |

| 2-Arylidenehydrazinyl-4-arylthiazole analogues | Rapid, efficient methodology | Varied aryl substitutions at R1, R2, and R3 positions | Excellent | nih.gov |

Exploration of New Biological Targets and Therapeutic Applications

Derivatives of the hydrazinylthiazole scaffold have been investigated for a multitude of therapeutic applications, revealing a broad range of biological activities. researchgate.net A significant area of research has been in diabetes management, where novel fluorophenyl-based thiazoles have been identified as potent inhibitors of α-amylase and glycation, with some compounds showing higher potency than the standard drug, acarbose. nih.govacs.org

The antimicrobial potential of these compounds is another promising avenue. Various derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa. nih.govnanobioletters.com Furthermore, antifungal properties have been observed, with some compounds identified as potent agents against Candida species. researchgate.netfigshare.com

In oncology, hydrazinylthiazole derivatives have shown antiproliferative activity against several human cancer cell lines, such as A549 (lung), Caco2 (colon), MCF-7 (breast), and HepG2 (liver). researchgate.netfigshare.commdpi.com Research has also extended to their potential as antimalarial agents, with some synthesized compounds exhibiting moderate to good activity against Plasmodium falciparum. nanobioletters.com The versatility of this scaffold suggests that future screening of derivative libraries against a wider array of biological targets, such as kinases, proteases, and specific receptors, could uncover entirely new therapeutic applications. frontiersin.orgnih.gov

Table 2: Investigated Biological Activities and Potent Derivatives

| Biological Activity | Target/Model | Most Potent Derivative Example | IC₅₀ Value | Reference |

| Antidiabetic (α-amylase inhibition) | α-Amylase | 2-(2-(5-chloro-2-hydroxybenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole | 5.14 µM | nih.govacs.org |

| Antidiabetic (Antiglycation) | In vitro glycation | 4-(4-Fluorophenyl)-2-(2-(3-(trifluoromethyl)benzylidene)hydrazinyl)thiazole | 0.393 mg/mL | nih.govacs.org |

| Antifungal | Candida spp. | 2-[2-[4-((4-fluorophenyl)thio)benzylidene]hydrazinyl]-4-(4-methylphenyl)thiazole | Not Specified | researchgate.netfigshare.com |

| Anticancer | MCF-7 (Breast Cancer) | Thiazole derivative 4c | 18.9 µM | mdpi.com |

| Antimalarial | Plasmodium falciparum | Thiazole hydrazine (B178648) 4c | Close to standard (Quinine) | nanobioletters.com |

Integration of Advanced Computational Techniques in Drug Design

Computational chemistry is becoming an indispensable tool in the design and development of 4-(3-fluorophenyl)-2-hydrazinylthiazole derivatives. Molecular docking simulations are widely used to predict and analyze the binding interactions of these compounds with the active sites of target enzymes. nih.gov For instance, docking studies have helped to elucidate the binding modes of derivatives with α-amylase, revealing key interactions like pi-pi stacking, hydrogen bonding, and van der Waals forces that contribute to their inhibitory activity. nih.govacs.org Similar in silico approaches have been applied to study interactions with other targets like DNA gyrase and VEGFR-2. researchgate.netijpsdronline.com

Quantitative Structure-Activity Relationship (QSAR) studies are also being employed to build predictive models. These models correlate the physicochemical and quantum-chemical parameters of the synthesized compounds with their biological activities, such as antibacterial efficacy. nih.govresearchgate.net By identifying key molecular descriptors that influence activity, QSAR models can guide the rational design of new derivatives with improved potency. nih.gov

Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds. ijpsdronline.com These pharmacokinetic predictions are crucial in the early stages of drug discovery to assess the "drug-likeness" of candidates and to prioritize compounds with favorable profiles for further development. The integration of these advanced computational techniques facilitates a more targeted and efficient drug design process, reducing the time and resources required for lead optimization.

Table 3: Application of Computational Techniques in Hydrazinylthiazole Research

| Computational Technique | Purpose | Biological Target/Model | Key Findings | Reference |

| Molecular Docking | Elucidate binding interactions | α-Amylase | Identified key pi-pi, H-bonding, and van der Waals interactions. | nih.govacs.org |

| Molecular Docking | Predict binding affinity | DNA Gyrase | Showed superior binding affinity compared to the reference drug. | ijpsdronline.com |

| QSAR | Correlate structure with activity | Antibacterial activity | Found good correlation between log P, PSA and antibacterial activity. | nih.govresearchgate.net |

| Molecular Docking | Support enzyme inhibition results | EGFR & Aromatase | Identified dual inhibitory effects of specific derivatives. | researchgate.net |

| ADME Prediction | Evaluate pharmacokinetic properties | In silico models | Assessed drug-likeness and skin permeability of hypothetical compounds. | ijpsdronline.com |

Synergistic Approaches in Combination Chemotherapy Research

The investigation of combination therapies represents a critical frontier for enhancing the therapeutic efficacy of anticancer agents, and thiazole derivatives are being explored in this context. nih.gov The principle of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, offers a promising strategy to overcome drug resistance and improve treatment outcomes in cancer. nih.gov

Research has been initiated to evaluate the synergistic potential of combining thiazole derivatives with established chemotherapeutic drugs. For example, a study involving CPP2-thiazole conjugates investigated their combined cytotoxic effects with paclitaxel (B517696) (PTX) and 5-fluorouracil (B62378) (5-FU) in prostate (PC-3) and colon (HT-29) cancer cell lines. nih.gov The results indicated that prostate cancer cells were particularly responsive to the combination of CPP2-thiazole conjugates with clotrimazole, an antifungal agent with known anticancer activity, with the interaction resulting in significant synergism. nih.gov

Future research will likely expand to explore combinations of 4-(3-fluorophenyl)-2-hydrazinylthiazole derivatives with a broader range of antineoplastic drugs and targeted therapies. nih.gov The Chou-Talalay method and other computational models will be crucial for quantifying the nature of these drug interactions (synergism, additivity, or antagonism). nih.gov Such studies are essential for identifying optimal drug combinations and paving the way for more effective, multi-pronged treatment strategies in oncology and potentially other complex diseases. mdpi.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(3-Fluorophenyl)-2-hydrazinylthiazole, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves multi-step reactions starting with commercially available hydrazones and benzamides. A common method includes:

Alkaline cyclization : Using sodium hydroxide (2% solution) to cyclize thiosemicarbazide intermediates under controlled pH and temperature (e.g., room temperature, 24 hours) .

Functional group incorporation : Introducing fluorophenyl groups via nucleophilic substitution or coupling reactions, requiring inert atmospheres (e.g., nitrogen) to prevent side reactions .

- Optimization : Monitor reaction progress using Thin Layer Chromatography (TLC) and adjust parameters like solvent polarity (e.g., ethanol or dioxane) to enhance yield .

Q. How can researchers confirm the structural identity and purity of 4-(3-Fluorophenyl)-2-hydrazinylthiazole?

- Answer : Use a combination of analytical techniques:

- NMR spectroscopy : H and C NMR to verify aromatic proton environments and hydrazine NH signals .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]) .

- X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and ≥98% purity thresholds .

Q. What biological assays are suitable for evaluating the antimicrobial potential of this compound?

- Answer : Design assays targeting drug-resistant pathogens:

- Broth microdilution : Determine Minimum Inhibitory Concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill kinetics : Assess bactericidal activity over 24 hours .

- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to evaluate selectivity indices (SI = IC/MIC) .

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

- Answer : Conduct systematic validation:

Replicate experiments : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Control variables : Ensure consistent solvent systems (e.g., DMSO concentration ≤1%) and bacterial inoculum sizes .

Comparative SAR analysis : Evaluate structural analogs to identify critical functional groups (e.g., fluorophenyl vs. chlorophenyl substitutions) .

Advanced Research Questions

Q. What strategies enable functionalization of the thiazole ring for enhanced bioactivity?

- Answer : Modify the 2-hydrazinyl group via:

- Mannich reactions : Introduce piperazine or morpholine moieties to improve solubility and target engagement .

- Schiff base formation : React with aldehydes (e.g., 4-fluorobenzaldehyde) to generate imine derivatives with tunable electronic properties .

- Data-driven design : Use computational docking to predict binding affinities for enzymes like dihydrofolate reductase (DHFR) .

Q. How does the fluorophenyl group influence the compound’s stability under physiological conditions?

- Answer : The 3-fluorophenyl moiety enhances:

- Metabolic stability : Resistance to cytochrome P450 oxidation due to fluorine’s electron-withdrawing effects .

- Thermal stability : Assess via thermogravimetric analysis (TGA) showing decomposition temperatures >200°C .

- pH stability : Evaluate hydrolysis rates in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8) .

Q. What computational methods are effective for predicting SAR of 4-(3-Fluorophenyl)-2-hydrazinylthiazole derivatives?

- Answer : Combine:

- Molecular docking : AutoDock Vina to model interactions with bacterial targets (e.g., E. coli DNA gyrase) .

- QSAR modeling : Use descriptors like logP and polar surface area to correlate structure with MIC values .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. How can researchers mitigate synthetic challenges caused by steric hindrance from the fluorophenyl group?

- Answer :

- Microwave-assisted synthesis : Reduce reaction times and improve yields (e.g., 80% yield in 30 minutes vs. 24 hours conventionally) .

- Protecting groups : Temporarily block reactive sites (e.g., Boc protection for hydrazine) during coupling steps .

- Catalytic systems : Employ palladium catalysts for Suzuki-Miyaura cross-couplings with aryl boronic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.